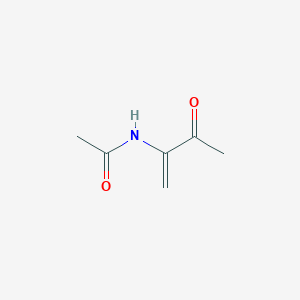

Acetamide,N-(1-methylene-2-oxopropyl)-

Description

Contextualization within N-Acyl Acrylamide (B121943) Chemistry and Advanced Organic Synthesis

N-acyl acrylamides are a class of organic compounds characterized by a vinyl group directly attached to a carbonyl carbon, which is in turn bonded to a nitrogen atom that is part of an amide functionality. This arrangement of functional groups makes them highly versatile building blocks in advanced organic synthesis. The electron-withdrawing nature of the N-acyl group activates the double bond, making it susceptible to nucleophilic attack, a characteristic that is central to its utility in various chemical transformations.

The dual functionality of these molecules allows for a diverse range of reactions. The vinyl group can participate in polymerization reactions, cycloadditions, and Michael additions, while the amide group can be involved in hydrolysis, reduction, or other modifications. This reactivity profile makes N-acyl acrylamides valuable intermediates in the synthesis of complex molecules, including polymers and biologically active compounds. For instance, the synthesis of α-aryl acrylamides has been achieved through methods that leverage polar S-to-C aryl migrations, showcasing the sophisticated chemical strategies employed to create these useful building blocks. nih.gov

Historical Development and Significance of Related N-Substituted Acrylamides

The study of acrylamides began with the synthesis and investigation of the parent molecule, acrylamide (prop-2-enamide). wikipedia.org Acrylamide itself is a white, odorless crystalline solid produced industrially primarily as a precursor to polyacrylamides. wikipedia.orgresearchgate.net These polymers have found widespread use as flocculating agents in water treatment, as thickeners, and in molecular biology for gel electrophoresis. wikipedia.orgresearchgate.net

The development of N-substituted acrylamides expanded the utility of this class of compounds. Early methods for their preparation often involved the reaction of an amine with acryloyl chloride. researchgate.netresearchgate.net For example, a patented method for the preparation of N-vinyl-N-methylacetamide involved the reaction of methylamine (B109427) and acetaldehyde (B116499) to form an intermediate that was then converted to the final product. google.com These synthetic advancements allowed for the incorporation of a wide variety of substituents on the nitrogen atom, leading to polymers and materials with tailored properties. Copolymers of acrylamide and N-alkylacrylamides have been prepared through techniques like micellar copolymerization to create hydrophobically associating polyacrylamides used in applications such as enhanced oil recovery. researchgate.net

Current Research Landscape and Emerging Areas for the Compound Class

The current research landscape for acrylamide and its derivatives is broad and dynamic. A bibliometric analysis of scientific publications from 1949 to 2023 identified the functionalization of acrylamide polymers as a predominant research theme. nih.govresearchgate.net This highlights the ongoing effort to create new materials with specific properties for various applications.

Emerging areas of research for this compound class include their use as corrosion inhibitors and in the development of novel materials. For example, newly synthesized acrylamide derivatives have been studied for their ability to inhibit the corrosion of copper in nitric acid solutions. mdpi.com Furthermore, research continues to explore new synthetic methodologies, such as the use of organic acids as catalysts for the group transfer polymerization of N,N-disubstituted acrylamides to create diblock copolymers. rsc.org The synthesis of N-acyl amide natural products using biocatalysts is another active area of investigation. rsc.org Future research is expected to continue exploring the synthesis of novel acrylamide derivatives, their application in nanocomposites, and their potential use in various industrial and biomedical fields. nih.gov

Properties of Representative N-Substituted Acetamides

| Property | N-(1,1-dimethyl-2-oxopropyl)acetamide chemsynthesis.com | N-(2-oxopropyl)acetamide nih.gov |

| Molecular Formula | C7H13NO2 | C5H9NO2 |

| Molecular Weight | 143.186 g/mol | 115.13 g/mol |

| IUPAC Name | N-(1,1-dimethyl-2-oxopropyl)acetamide | N-(2-oxopropyl)acetamide |

| CAS Number | Not specified in source | 7737-16-8 |

Common Synthetic Precursors for N-Substituted Acrylamides

The synthesis of N-substituted acrylamides often involves the use of common starting materials. The following table lists some of these precursors.

| Precursor Type | Example |

| Acylating Agent | Acryloyl chloride researchgate.netresearchgate.net |

| Amine | Substituted aromatic primary amines researchgate.netresearchgate.net |

| Solvent | Not specified in source |

| Base | Triethylamine researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

N-(3-oxobut-1-en-2-yl)acetamide |

InChI |

InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1H2,2-3H3,(H,7,9) |

InChI Key |

OWJPQTSNDMPHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=C)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 1 Methylene 2 Oxopropyl Acetamide

Direct Synthesis Routes and Mechanistic Considerations

Direct synthesis aims to construct the target molecule in a minimum number of steps, often by forming a key carbon-carbon or carbon-nitrogen bond. These routes require precise control over reaction conditions to ensure high selectivity.

Acylation Reactions and Regioselectivity (e.g., Acryloyl Chloride Acylation)

Acylation reactions are a primary method for forming amide bonds. However, in the context of a multifunctional precursor that could lead to N-(1-methylene-2-oxopropyl)acetamide, the challenge of regioselectivity is paramount. A plausible precursor, such as the enolate or enamine of N-(2-oxopropyl)acetamide, possesses multiple nucleophilic sites: the nitrogen atom, the enolate oxygen (O-acylation), and the α-carbon (C-acylation).

The reaction of an enolized keto-amide with an acylating agent like acryloyl chloride can proceed via different pathways. O-acylation is often kinetically favored, while C-acylation, which is necessary to build the carbon skeleton of the target molecule, is typically thermodynamically favored. The choice of solvent, counter-ion, and reaction temperature can influence this selectivity. acs.org For instance, using a strong base in a non-polar solvent may favor C-acylation.

A potential mechanism involves the initial deprotonation of the most acidic proton of a precursor like acetamide (B32628), followed by nucleophilic attack on acryloyl chloride. Controlling the reaction to favor N-acylation over competing side reactions is critical.

Condensation and Dehydration Reactions

An alternative direct route involves the condensation of a simpler amide with a suitable carbonyl compound, followed by dehydration. A plausible pathway is the condensation of acetamide with pyruvaldehyde (methylglyoxal). This reaction would form a carbinolamine intermediate which, upon dehydration, could potentially yield the target compound.

Another strategy is an aldol-type condensation reaction. This could involve reacting the enolate of an appropriate N-acetylated precursor with formaldehyde (B43269). The resulting hydroxymethyl intermediate would then undergo dehydration to form the exocyclic methylene (B1212753) group. The success of this approach hinges on controlling the initial enolization and preventing polymerization of formaldehyde. A patent describing the synthesis of the related N-vinyl-N-methylacetamide details a process involving the condensation of an amine with acetaldehyde (B116499), followed by subsequent steps to form the vinyl group, illustrating the industrial precedent for such condensation strategies. google.com

Precursor-Based Synthetic Strategies

Derivatization of Acetamido-Ketone Intermediates

A key and highly logical precursor for the synthesis of N-(1-methylene-2-oxopropyl)acetamide is N-(2-oxopropyl)acetamide, also known as acetamidoacetone. nih.gov This stable intermediate contains the required acetamido and propanone backbone. The synthetic challenge is then reduced to the introduction of the methylene group at the C1 position.

One effective method for this transformation is the Mannich reaction. asianpubs.org This involves reacting the acetamido-ketone with formaldehyde and a secondary amine (such as dimethylamine) to form a Mannich base. The resulting N,N-dimethylaminomethyl derivative can then be subjected to Hofmann elimination (by quaternization with methyl iodide followed by treatment with a base like silver oxide) or Cope elimination (by oxidation to the N-oxide followed by heating) to generate the terminal alkene (the methylene group).

Table 1: Comparison of Elimination Methods for Mannich Base

| Elimination Method | Reagents | Typical Conditions | Byproducts |

|---|

| Hofmann Elimination | 1. CH₃I 2. Ag₂O, H₂O, Heat | Quaternization followed by heating with a mild base | Trimethylamine, Silver Iodide, Water | | Cope Elimination | m-CPBA or H₂O₂ | Oxidation at room temperature, followed by moderate heating (80-160 °C) | N,N-dimethylhydroxylamine |

This precursor-based approach isolates the formation of the sensitive α,β-unsaturated system as the final step, preventing potential polymerization or undesired side reactions during the construction of the core structure.

Catalytic Systems for Enhanced Synthesis (e.g., Lewis Acid Catalysis)

The use of catalysts is crucial for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Both Lewis and Brønsted acids are instrumental in the synthesis of amide and ketone derivatives.

In acylation reactions, Lewis acids such as copper(II) triflate (Cu(OTf)₂) or tin(II) triflate (Sn(OTf)₂) can activate the acyl chloride, making its carbonyl carbon more electrophilic and facilitating the attack by the amide nitrogen. organic-chemistry.org This can improve yields and allow the reaction to proceed under milder conditions than uncatalyzed routes. researchgate.net For N-acetylation of amines, solid Lewis acids like alumina (B75360) have been used in continuous-flow systems, offering a greener alternative by utilizing acetonitrile (B52724) as both the solvent and acyl donor. nih.gov

In condensation reactions, Lewis acids can activate the ketone carbonyl group towards nucleophilic attack. For instance, a scandium(III)-catalyzed reaction has been used effectively in Mannich-type reactions. nih.gov Similarly, the dehydration of the alcohol intermediates formed during aldol (B89426) or Mannich reactions is often catalyzed by Brønsted acids or bases. Reusable Brønsted acidic ionic liquids have also been developed as effective catalysts for direct amidation, functioning as both the catalyst and the solvent. researchgate.net

Table 2: Examples of Catalysts in Relevant Synthetic Steps

| Reaction Type | Catalyst Example | Role of Catalyst | Reference |

|---|---|---|---|

| Acylation | Copper(II) Triflate (Cu(OTf)₂) | Activates acylating agent | organic-chemistry.org |

| N-Acetylation | Aluminum(III) Oxide (Al₂O₃) | Solid Lewis acid catalyst | nih.gov |

| Mannich Reaction | Chiral N,N'-dioxide/Sc(III) | Asymmetric catalysis, activates ketone | nih.gov |

| Amidation | Brønsted Acidic Ionic Liquid | Proton donation, solvent | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves designing processes that are safe, energy-efficient, and generate minimal waste.

Key principles applicable to the synthesis of N-(1-methylene-2-oxopropyl)acetamide include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used into the final product. Direct condensation/dehydration reactions are often superior to multi-step routes involving protecting groups or stoichiometric activating agents, which generate significant waste. ucl.ac.uk

Catalysis : The use of catalytic reagents is preferable to stoichiometric ones. Catalytic systems, such as those employing Lewis acids or enzymes, reduce waste and can often be recycled and reused. ucl.ac.uk

Safer Solvents and Reagents : Efforts are being made to replace hazardous solvents and reagents. For example, using acetonitrile as both a solvent and acetylating agent can avoid the use of highly reactive and corrosive acetyl chloride. nih.gov The use of greener solvents like cyclopentyl methyl ether in enzymatic amide synthesis is another example. bohrium.comnih.gov

Energy Efficiency : Catalysts can lower the activation energy of reactions, allowing them to be conducted at lower temperatures and pressures, thereby reducing energy consumption.

Biocatalysis : The use of enzymes, such as lipases, for amide bond formation represents a highly sustainable approach. These reactions often occur in environmentally benign solvents like water or green organic solvents, under mild conditions, and with high selectivity, eliminating the need for protecting groups and reducing waste. bohrium.comnih.gov

By evaluating each potential synthetic route through the lens of these principles, chemists can select or develop methodologies that are not only effective but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of N 1 Methylene 2 Oxopropyl Acetamide

Electron-Deficient Alkene Reactivity

The polarized nature of the double bond in N-(1-methylene-2-oxopropyl)acetamide is central to its reactivity, particularly in reactions involving nucleophilic attack. This polarization is a direct result of the electron-withdrawing effects of the adjacent carbonyl and amide functionalities.

As an electron-deficient alkene, N-(1-methylene-2-oxopropyl)acetamide is an excellent substrate for Michael addition reactions. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The stereochemical outcome of these additions can often be controlled through the use of chiral catalysts or auxiliaries, leading to the formation of enantiomerically enriched products. While specific studies on N-(1-methylene-2-oxopropyl)acetamide are not extensively detailed in the provided results, the principles of asymmetric Michael additions are well-established for similar systems. For instance, cinchona alkaloid-derived squaramide catalysts have been effectively used in asymmetric Michael/cyclization cascade reactions, yielding products with high enantioselectivity. rsc.org

| Catalyst Type | Typical Nucleophiles | Key Stereocontrol Element | Potential Outcome |

| Chiral Organocatalysts (e.g., Squaramides) | Thioalkoxides, Enolates, Nitroalkanes | Hydrogen bonding and steric hindrance from the catalyst scaffold | High diastereo- and enantioselectivity |

| Chiral Lewis Acids | Silyl enol ethers, Organometallic reagents | Coordination of the Lewis acid to the carbonyl groups, directing nucleophilic attack | Controlled formation of specific stereoisomers |

The electron-deficient double bond of N-(1-methylene-2-oxopropyl)acetamide also allows it to act as a dienophile in Diels-Alder reactions. nih.govyoutube.com This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with the dienophile to form a six-membered ring. nih.gov The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. youtube.com The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding with high levels of control. nih.gov While specific examples involving N-(1-methylene-2-oxopropyl)acetamide are not prevalent in the search results, the general principles suggest it would be a reactive dienophile. For example, maleimide (B117702) systems, which are also electron-deficient, are commonly used as dienophiles in Diels-Alder reactions to produce dicarboximide derivatives. mdpi.com

| Diene | Reaction Conditions | Expected Product | Stereochemical Considerations |

| 1,3-Butadiene | Thermal or Lewis acid catalysis | Substituted cyclohexene (B86901) derivative | Endo rule preference, facial selectivity depending on substituents |

| Cyclopentadiene | Typically proceeds at room temperature | Bicyclic adduct | High endo selectivity due to secondary orbital interactions |

| Furan | Requires specific conditions due to aromaticity | Oxabicyclic adduct | Reversibility of the reaction can influence product distribution |

Polymerization Behavior and Kinetics

The vinyl group in N-(1-methylene-2-oxopropyl)acetamide makes it a monomer capable of undergoing polymerization. The nature of the substituents on the double bond influences the polymerization mechanism and the properties of the resulting polymer.

Free radical polymerization is a common method for polymerizing vinyl monomers. The process is initiated by a radical species that adds to the double bond of the monomer, generating a new radical that can then propagate by adding to subsequent monomer units. For N-vinylamides like N-methyl-N-vinylacetamide, free radical polymerization kinetics have been studied in detail, often showing a first-order dependence on monomer concentration. researchgate.net The polymerization of N-(1-methylene-2-oxopropyl)acetamide would be expected to follow similar principles, with the rate of polymerization being influenced by factors such as initiator concentration, monomer concentration, and temperature.

| Initiator Type | Typical Reaction Conditions | Key Kinetic Parameters |

| Azo initiators (e.g., AIBN) | 60-80 °C in organic solvents | Rate of initiation (kd), propagation rate constant (kp), termination rate constant (kt) |

| Peroxide initiators (e.g., BPO) | Similar to azo initiators, can be used at various temperatures | Efficiency of initiation (f) |

| Redox initiators | Can be used at lower temperatures, often in aqueous systems | Rate of radical generation depends on the concentration of both oxidizing and reducing agents |

To achieve better control over polymer molecular weight and architecture, controlled/living polymerization techniques are employed.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method for controlling radical polymerization that utilizes a chain transfer agent (CTA). nih.gov This technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. nih.gov The choice of CTA is crucial and depends on the monomer being polymerized. For N-vinylamides, xanthates and dithiocarbamates have been used as effective CTAs. figshare.com

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that involves a reversible activation and deactivation of dormant polymer chains, typically mediated by a transition metal complex. nih.gov While ATRP has been successfully applied to a wide range of monomers, its application to acrylamides can be challenging due to the potential for the metal catalyst to complex with the amide functionality, which can interfere with the control of the polymerization. cmu.edu Successful ATRP of acrylamides often requires careful selection of the ligand, initiator, and solvent system. cmu.eduresearchgate.net

| Technique | Key Components | Advantages | Potential Challenges with N-(1-methylene-2-oxopropyl)acetamide |

| RAFT | Monomer, Initiator, RAFT Agent (CTA) | Wide monomer scope, tolerance to functional groups, control over molecular weight and architecture. nih.gov | Selection of an appropriate CTA for efficient chain transfer. |

| ATRP | Monomer, Initiator, Transition Metal Catalyst, Ligand | Well-defined polymers, simple reaction setup. nih.gov | Potential for catalyst poisoning or side reactions due to the amide and ketone functionalities. cmu.edu |

Copolymerization involves the polymerization of two or more different monomers. This technique is used to tailor the properties of the resulting polymer. N-(1-methylene-2-oxopropyl)acetamide can be copolymerized with various other vinyl monomers to create copolymers with specific functionalities. The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For instance, in the copolymerization of methyl methacrylate (B99206) and n-butyl acrylate, the reactivity ratios indicate the preference of a growing polymer chain to add to one monomer over the other. researchgate.net

The regioselectivity of monomer addition during polymerization is a critical factor. In the case of N-(1-methylene-2-oxopropyl)acetamide, the radical attack is expected to occur at the less substituted carbon of the vinyl group, leading to a head-to-tail arrangement of monomer units in the polymer chain.

| Comonomer | Potential Copolymer Properties | Factors Influencing Reactivity Ratios |

| Styrene | Modified thermal properties and solubility | Electronic and steric effects of the substituents on both monomers |

| Methyl Methacrylate | Tunable glass transition temperature and mechanical properties | Resonance and inductive effects of the comonomers |

| N-isopropylacrylamide | Introduction of temperature-responsive behavior | Polarity and steric hindrance of the monomers |

Hydrolytic Stability and Degradation Pathways

Direct studies on the hydrolytic stability of N-(1-methylene-2-oxopropyl)acetamide are not extensively documented in the scientific literature. However, the inherent reactivity of its functional groups allows for predictions regarding its behavior in aqueous environments. The primary pathways for degradation are expected to involve hydrolysis of the amide linkage and reactions at the activated carbon-carbon double bond.

The N-acylenamine functionality is, in principle, susceptible to hydrolysis, which would lead to the cleavage of the amide bond. This process is analogous to the hydrolysis of other N-vinylamides, which can be facilitated under acidic or basic conditions. Acid-catalyzed hydrolysis would likely proceed through protonation of the amide carbonyl, followed by nucleophilic attack of water. Conversely, base-catalyzed hydrolysis would involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The vinyl ketone moiety presents another significant pathway for degradation in aqueous media. The carbon-carbon double bond is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the compound a classic Michael acceptor. Water, although a weak nucleophile, can participate in a Michael-type addition to the β-carbon of the double bond. This reaction would result in the formation of a β-hydroxy ketone. The general mechanism for the Michael addition of water to an α,β-unsaturated ketone is a well-established degradation pathway for this class of compounds.

Transition Metal-Catalyzed Transformations and Reaction Pathway Elucidation

While specific transition metal-catalyzed reactions involving N-(1-methylene-2-oxopropyl)acetamide are not widely reported, the reactivity of its vinyl ketone and N-acylenamine functionalities suggests its potential as a versatile substrate in a variety of catalytic transformations.

The vinyl ketone moiety is a well-established participant in a plethora of transition metal-catalyzed reactions. For instance, it can readily undergo conjugate addition reactions with a wide range of nucleophiles, a process that can be catalyzed by various transition metals such as copper, rhodium, and palladium. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. Furthermore, the double bond of the vinyl ketone can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, which can be promoted by Lewis acidic transition metal catalysts. The ketone functionality itself can direct C-H activation reactions, enabling functionalization at positions ortho to the carbonyl group in the presence of suitable transition metal catalysts like cobalt. researchgate.net Additionally, vinyl ketones are known to be competent substrates in aldol (B89426) reactions catalyzed by transition metal complexes, such as those of zinc, which can proceed with high enantioselectivity. nih.gov

The N-acylenamine portion of the molecule also offers handles for transition metal catalysis. N-acylenamines can act as bidentate ligands for transition metals, coordinating through both the nitrogen and oxygen atoms. This coordination can facilitate a range of transformations. For example, transition metal-catalyzed C-N bond forming reactions using organic azides as a nitrogen source have been developed, and the N-acylenamine could potentially participate in such reactions. ibs.re.kr The nitrogen atom in related systems, such as N-sulfinyl imines, has been shown to direct a variety of transition metal-catalyzed reactions, including additions of nucleophiles and hydrogenations. ua.es While direct analogies are limited, the potential for the N-acylenamine in N-(1-methylene-2-oxopropyl)acetamide to influence or participate in transition metal-catalyzed processes remains an area for further investigation.

Elucidation of the reaction pathways for such transformations would typically involve a combination of experimental and computational techniques. Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of intermediates would provide crucial insights into the reaction mechanism. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model potential transition states and reaction profiles, further clarifying the mechanistic details of these potential catalytic transformations.

Radical Reactions and Photoinduced Processes

The presence of an activated double bond in N-(1-methylene-2-oxopropyl)acetamide makes it a likely candidate for participation in radical reactions and photoinduced processes. The vinyl ketone functionality, in particular, is known to be reactive under such conditions.

Vinyl ketones are susceptible to radical addition reactions. Radicals can add to the double bond, initiating polymerization or leading to the formation of functionalized products. For example, in atmospheric chemistry, methyl vinyl ketone is known to react with hydroxyl radicals, leading to the formation of peroxy radicals and subsequent oxidation products. acs.orgcopernicus.org Similar reactivity could be expected for N-(1-methylene-2-oxopropyl)acetamide, where radical species could add to the β-carbon of the vinyl ketone moiety. The study of radical species formed from methyl vinyl ketone in aqueous solution through pulse radiolysis has shown the formation of transient species that can initiate polymerization. tandfonline.com

The photochemistry of vinyl ketones is a well-studied area. Upon exposure to ultraviolet (UV) light, poly(vinyl ketones) are known to undergo photodegradation. nih.gov This degradation can occur through Norrish Type I or Type II reaction mechanisms involving the excited state of the carbonyl group. nih.gov For N-(1-methylene-2-oxopropyl)acetamide, UV irradiation could potentially lead to cleavage of the polymer backbone if it were to be polymerized, or other photochemical transformations of the monomer itself. Vinyl ketone monomers can also be polymerized via controlled radical polymerization techniques initiated by visible light. rsc.org For instance, phenyl vinyl ketone can act as both a monomer and a radical initiator under visible light irradiation to form polymers, which are then susceptible to degradation under UV light. nih.gov

Spectroscopic and Structural Elucidation of N 1 Methylene 2 Oxopropyl Acetamide

Advanced Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, would be essential in identifying the functional groups present in N-(1-methylene-2-oxopropyl)acetamide.

Fourier Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule. For instance, the N-H stretching of the secondary amide would likely appear as a distinct band around 3300 cm⁻¹. The C=O stretching vibrations of the ketone and amide carbonyl groups would be visible in the region of 1650-1720 cm⁻¹. The C=C stretching of the methylene (B1212753) group would be anticipated around 1640 cm⁻¹, and the C-N stretching of the amide group would likely be observed in the 1200-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond of the methylene group, often a strong scatterer in Raman, would be a prominent feature. The symmetric stretching of the carbonyl groups would also be readily observable. Comparing the FTIR and Raman spectra would help in assigning vibrational modes, as some modes are more active in one technique than the other due to molecular symmetry and polarizability changes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis Spectroscopy: The electronic absorption spectrum of N-(1-methylene-2-oxopropyl)acetamide, likely measured in a solvent like ethanol (B145695) or cyclohexane, would reveal information about the electronic transitions within the molecule. The presence of the α,β-unsaturated ketone system (the methylene-oxopropyl moiety) would be expected to give rise to a π → π* transition at a specific wavelength, likely in the ultraviolet region. The n → π* transition of the carbonyl groups would also be expected, typically appearing as a weaker absorption at a longer wavelength.

Fluorescence Spectroscopy: Whether N-(1-methylene-2-oxopropyl)acetamide is fluorescent would depend on its ability to emit light after electronic excitation. If it does fluoresce, an emission spectrum would be recorded by exciting the molecule at the wavelength of maximum absorption found in the UV-Vis spectrum. The resulting fluorescence spectrum would provide insights into the electronic structure of the excited state. The Stokes shift, the difference between the absorption and emission maxima, could also be determined.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be a critical tool for determining the exact molecular formula of N-(1-methylene-2-oxopropyl)acetamide. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, the elemental composition can be unambiguously confirmed.

Furthermore, fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it would be possible to deduce the connectivity of the atoms within the molecule. Expected fragmentation pathways for N-(1-methylene-2-oxopropyl)acetamide could include the loss of the acetyl group, cleavage of the bond between the nitrogen and the methylene-oxopropyl group, and other characteristic fragmentations of amides and ketones.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignments (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the most powerful technique for the complete structural elucidation of N-(1-methylene-2-oxopropyl)acetamide in solution.

1D NMR:

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. One would expect to see distinct signals for the N-H proton, the two protons of the terminal methylene group (which might be diastereotopic), the protons of the methyl group adjacent to the ketone, and the protons of the acetyl methyl group. The chemical shifts and coupling constants of these signals would be crucial for assignment.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. This would include the two carbonyl carbons (amide and ketone), the two carbons of the C=C double bond, the two methyl carbons, and any other carbons present.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, providing key information for assembling the complete carbon skeleton and assigning quaternary carbons.

X-ray Crystallography for Solid-State Structure and Conformation

Should N-(1-methylene-2-oxopropyl)acetamide be crystallizable, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms.

Circular Dichroism for Chiral Derivatives and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. As N-(1-methylene-2-oxopropyl)acetamide itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral derivative of this compound were to be synthesized, CD spectroscopy would be a valuable tool for determining its absolute configuration and for studying its conformational preferences in solution. The sign and intensity of the Cotton effects in the CD spectrum would be related to the spatial arrangement of the chromophores within the chiral molecule.

Theoretical and Computational Chemistry Studies on N 1 Methylene 2 Oxopropyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of N-(1-methylene-2-oxopropyl)acetamide. These studies typically involve the use of various functionals and basis sets to accurately model the molecule's properties.

A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations provide valuable information on various reactivity descriptors. These descriptors, derived from the conceptual DFT framework, help in predicting the reactive behavior of the molecule.

Table 1: Calculated Reactivity Descriptors for N-(1-methylene-2-oxopropyl)acetamide

| Descriptor | Value | Significance |

| Ionization Potential (I) | --- | Energy required to remove an electron. |

| Electron Affinity (A) | --- | Energy released upon gaining an electron. |

| Electronegativity (χ) | --- | Tendency to attract electrons. |

| Chemical Hardness (η) | --- | Resistance to change in electron distribution. |

| Chemical Softness (S) | --- | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | --- | A measure of the electrophilic character. |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and require dedicated computational studies for their determination.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

Computational modeling serves as a powerful tool to investigate the mechanisms of chemical reactions involving N-(1-methylene-2-oxopropyl)acetamide. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products.

A critical component of this analysis is the location and characterization of transition states. Transition state theory is employed to calculate the activation energies of reactions, providing insights into the reaction kinetics. The geometry of the transition state reveals the specific arrangement of atoms at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes. For instance, in a hypothetical reaction, the transition state would be a first-order saddle point on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Analysis and Potential Energy Surface Mapping

N-(1-methylene-2-oxopropyl)acetamide possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds) and to understand the energy barriers between them.

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface (PES) can be constructed. This map highlights the low-energy regions corresponding to stable conformers and the high-energy regions representing transition states between them. The relative energies of the conformers, determined from the PES, dictate their population distribution at a given temperature according to the Boltzmann distribution.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of N-(1-methylene-2-oxopropyl)acetamide. Theoretical calculations can provide valuable data that aids in the analysis of experimental spectra.

For example, by calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. These calculated frequencies, after appropriate scaling, can be compared with experimental data to assign the observed vibrational modes to specific molecular motions.

Similarly, the electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the ultraviolet-visible (UV-Vis) spectrum, providing information about the wavelengths of maximum absorption and the nature of the electronic excitations. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed to assist in the interpretation of NMR spectra.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

To understand the behavior of N-(1-methylene-2-oxopropyl)acetamide in a realistic environment, such as in a solvent, molecular dynamics (MD) simulations are employed. These simulations model the explicit interactions between the solute molecule and the surrounding solvent molecules over time.

MD simulations provide a dynamic picture of the system, revealing information about the solvation structure, hydrogen bonding interactions, and the conformational dynamics of the molecule in solution. By analyzing the trajectories generated from these simulations, properties such as the radial distribution function can be calculated to describe the arrangement of solvent molecules around specific sites of the solute.

Structure-Reactivity Relationship Modeling

By combining the insights gained from electronic structure calculations, conformational analysis, and reactivity descriptors, it is possible to develop structure-reactivity relationship models. These models aim to correlate the structural features of N-(1-methylene-2-oxopropyl)acetamide with its chemical reactivity.

For instance, by analyzing the distribution of the electrostatic potential on the molecular surface, one can predict the sites most susceptible to nucleophilic or electrophilic attack. Furthermore, by systematically modifying the structure of the molecule and calculating the corresponding reactivity descriptors, quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of related compounds.

Synthesis and Characterization of N 1 Methylene 2 Oxopropyl Acetamide Derivatives and Analogs

Design and Synthesis of Substituted N-(1-methylene-2-oxopropyl)acetamide Analogs

The synthesis of N-(1-methylene-2-oxopropyl)acetamide analogs can be approached through several strategic disconnections. The most direct approaches would involve the formation of the C=C double bond, the amide bond, or the construction of the carbon skeleton followed by functional group interconversion.

One potential synthetic route involves the condensation of a suitable amine precursor with a β-dicarbonyl compound or its equivalent. For instance, the reaction of acetamide (B32628) with 3-methylene-2,4-pentanedione could theoretically yield the target compound, although controlling the regioselectivity of the condensation would be a significant challenge.

A more plausible approach involves the direct N-dehydrogenation of the corresponding saturated amide, N-(1-methyl-2-oxopropyl)acetamide. acs.org This method, while conceptually simple, often requires specific and sometimes harsh reaction conditions. Recent advancements in this area have utilized transition metal catalysis or electrophilic activation of the amide bond to facilitate the introduction of the double bond under milder conditions. acs.org

Another viable strategy is the transition-metal-catalyzed cross-coupling of an enol triflate or a vinyl halide with acetamide. For example, the palladium-catalyzed amidation of 2-bromo-1-butene-3-one with acetamide could provide a direct route to the desired product. The choice of catalyst, ligand, and base would be crucial for achieving high yields and preventing side reactions.

The table below outlines some potential precursors and synthetic methods for the preparation of substituted N-(1-methylene-2-oxopropyl)acetamide analogs.

| Precursor 1 | Precursor 2 | Reaction Type | Potential Analog Synthesized |

| Acetamide | 3-Methylene-2,4-pentanedione | Condensation | N-(1-methylene-2-oxopropyl)acetamide |

| N-(1-methyl-2-oxopropyl)acetamide | Oxidizing Agent | Dehydrogenation | N-(1-methylene-2-oxopropyl)acetamide |

| 2-Bromo-1-butene-3-one | Acetamide | Palladium-catalyzed amidation | N-(1-methylene-2-oxopropyl)acetamide |

| Substituted Acetamide | 3-Methylene-2,4-pentanedione | Condensation | Substituted N-(1-methylene-2-oxopropyl)acetamide |

Exploration of Structural Modifications and Their Impact on Reactivity and Selectivity

The reactivity of N-(1-methylene-2-oxopropyl)acetamide is dictated by the interplay of its enamide and α,β-unsaturated ketone moieties. Structural modifications to this scaffold would be expected to have a profound impact on its electronic properties and, consequently, its reactivity and selectivity in various transformations.

Modifications of the Acetyl Group: Replacing the methyl group of the acetamide with electron-donating or electron-withdrawing groups would modulate the nucleophilicity of the enamide nitrogen. An electron-withdrawing group would decrease the electron density on the nitrogen, making the enamide less reactive towards electrophiles. Conversely, an electron-donating group would enhance the nucleophilicity of the nitrogen.

The following table summarizes the predicted effects of structural modifications on the reactivity of the N-(1-methylene-2-oxopropyl)acetamide core.

| Modification Location | Type of Substituent | Predicted Impact on Reactivity |

| Acetyl Group | Electron-withdrawing | Decreased enamide nucleophilicity |

| Acetyl Group | Electron-donating | Increased enamide nucleophilicity |

| Methylene (B1212753) Carbon | Bulky alkyl group | Increased steric hindrance for Michael addition |

| Ketone Methyl Group | Electron-withdrawing | Increased electrophilicity of the conjugated system |

Stereoselective Synthesis of Chiral Derivatives

The presence of a prochiral center at the methylene carbon and the potential for creating a stereocenter via conjugate addition suggests that the stereoselective synthesis of chiral derivatives of N-(1-methylene-2-oxopropyl)acetamide is a feasible and important goal.

One approach to achieving stereoselectivity would be through the use of chiral catalysts in the synthesis of the core structure. For example, a chiral phosphine (B1218219) ligand in a palladium-catalyzed amidation could induce asymmetry in the final product. Similarly, the use of a chiral base in a dehydrogenation reaction could lead to an enantioenriched product.

Another strategy would involve the stereoselective functionalization of the prochiral double bond. A chiral reducing agent could be used for the enantioselective reduction of the double bond to generate a chiral saturated acetamide. Alternatively, a chiral catalyst could be employed in a Michael addition reaction to introduce a new stereocenter with high enantiomeric excess. The principles of organocatalysis, particularly the use of chiral secondary amines to form chiral enamines in situ, could be a powerful tool in this context.

Research on the kinetic resolution of related N-acylaziridines using chiral modifiers has demonstrated the potential for achieving high enantioselectivity in reactions involving enamide-like structures. nih.gov Such methodologies could potentially be adapted for the stereoselective synthesis of derivatives of N-(1-methylene-2-oxopropyl)acetamide.

Functionalization Strategies for Diverse Applications

The dual functionality of N-(1-methylene-2-oxopropyl)acetamide provides a versatile platform for a wide range of functionalization reactions, paving the way for diverse applications.

Reactions at the α,β-Unsaturated Ketone: The electrophilic nature of the conjugated system makes it a prime candidate for Michael additions. A variety of nucleophiles, including amines, thiols, and carbanions, could be added to the β-carbon to introduce new functional groups. The resulting enolate could then be trapped with an electrophile to create more complex structures. The carbonyl group itself can undergo standard reactions such as reduction to an alcohol or conversion to an imine.

Reactions at the Enamide Moiety: The enamide functionality can participate in a range of transformations. The double bond can be hydrogenated, halogenated, or undergo cycloaddition reactions. The nitrogen atom, while less nucleophilic than that of an enamine, can still react with strong electrophiles. Hydrolysis of the enamide can lead to the corresponding β-dicarbonyl compound.

The table below provides a summary of potential functionalization strategies and the resulting molecular diversity.

| Reaction Type | Reagent | Functional Group Targeted | Potential Product Class |

| Michael Addition | Amine | α,β-Unsaturated Ketone | β-Amino Ketone |

| Michael Addition | Thiol | α,β-Unsaturated Ketone | β-Thio Ketone |

| Reduction | Sodium Borohydride | Carbonyl Group | Allylic Alcohol |

| Hydrogenation | H₂, Pd/C | C=C Double Bond | Saturated Acetamide |

| [4+2] Cycloaddition | Diene | C=C Double Bond | Fused Bicyclic System |

| Hydrolysis | Aqueous Acid | Enamide | β-Dicarbonyl Compound |

Non Clinical Applications of N 1 Methylene 2 Oxopropyl Acetamide and Its Derivatives

Advanced Polymeric Materials and Composites

The presence of two distinct polymerizable double bonds in N-(1-methylene-2-oxopropyl)acetamide offers significant opportunities for the creation of advanced polymeric materials. The N-vinyl group and the vinyl ketone group can participate in various polymerization reactions, leading to polymers with unique architectures and properties.

Fabrication of Hydrogels and Superabsorbent Materials

Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. nih.govmdpi.com The synthesis of hydrogels often involves the polymerization of hydrophilic monomers. nih.gov N-(1-methylene-2-oxopropyl)acetamide, with its polar amide and ketone functionalities, is expected to be a hydrophilic monomer suitable for hydrogel formation.

Poly(N-isopropylacrylamide) (PNIPAM) is a well-known example of a polymer used in hydrogels that exhibits thermo-responsive behavior. nih.govnih.gov Similarly, polymers derived from N-(1-methylene-2-oxopropyl)acetamide could potentially exhibit stimuli-responsive properties. The crosslinking of polymer chains is essential for hydrogel formation, which can be achieved using crosslinking agents like N,N'-methylenebisacrylamide. mdpi.comnih.gov

Table 1: Potential Components for Hydrogel Synthesis

| Component | Function | Relevant Research Finding |

| N-(1-methylene-2-oxopropyl)acetamide | Monomer | The hydrophilic nature of amide and ketone groups is conducive to water absorption. |

| N,N'-methylenebisacrylamide | Crosslinker | Widely used for creating networked polymer structures in hydrogels. mdpi.comnih.gov |

| Ammonium persulfate | Initiator | A common initiator for free-radical polymerization in aqueous solutions. nih.gov |

The resulting hydrogels could find use in agriculture as water-retaining agents for soil, improving water use efficiency in arid regions. mdpi.com

Development of Coatings, Adhesives, and Resins

Functional monomers are crucial in the formulation of coatings, adhesives, and resins to impart desired properties such as adhesion, durability, and chemical resistance. kowachemical.com The N-(1-methylene-2-oxopropyl)acetamide monomer could be incorporated into polymer backbones to enhance these characteristics. For instance, acetoacetate-functional monomers are known to be used in self-crosslinking, room-temperature-cure emulsion copolymers for coatings with good hardness and chemical resistance. google.com

The reactivity of the vinyl groups in N-(1-methylene-2-oxopropyl)acetamide allows for its use in UV-curable coatings and adhesives. In such systems, a photoinitiator is used to trigger polymerization upon exposure to UV light, leading to a rapid curing process. google.com The amide group can contribute to improved adhesion to various substrates through hydrogen bonding.

Table 2: Potential Applications in Coatings and Adhesives

| Application | Role of N-(1-methylene-2-oxopropyl)acetamide | Potential Benefit |

| UV-Curable Coatings | Reactive Monomer | Fast curing times and formation of a durable, crosslinked network. |

| Adhesion Promoter | Functional Co-monomer | The amide group can enhance bonding to polar substrates. |

| Crosslinking Agent | Di-functional Monomer | Can be used to create networked polymers for improved mechanical properties. |

Specialty Polymers for Optoelectronic Devices and Functional Materials

The development of functional polymers is a rapidly growing area of materials science. mdpi.com Polymers with specific electronic and optical properties are sought after for applications in optoelectronic devices. While direct evidence for the use of N-(1-methylene-2-oxopropyl)acetamide in this area is not available, its conjugated system of double bonds and carbonyl group suggests potential for modification to create electronically active materials.

The synthesis of functional polymers often involves the incorporation of monomers with specific functionalities. benasque.org The dual reactivity of N-(1-methylene-2-oxopropyl)acetamide could be exploited to create well-defined polymer architectures, such as block copolymers, which are known to self-assemble into ordered nanostructures.

Intermediates in Fine Chemical Synthesis

In addition to its role in polymer chemistry, N-(1-methylene-2-oxopropyl)acetamide can serve as a versatile intermediate in the synthesis of more complex organic molecules, such as agrochemicals and dyes.

Precursors for Agrochemicals

Acetamide (B32628) derivatives are found in a variety of biologically active molecules, including herbicides and fungicides. researchgate.netnih.gov The synthesis of these agrochemicals often involves the reaction of a key intermediate that is then further functionalized. The reactive sites in N-(1-methylene-2-oxopropyl)acetamide make it a candidate for such a building block. For example, the vinyl ketone moiety can undergo Michael addition reactions, allowing for the introduction of various nucleophiles, which could be a key step in the synthesis of a target agrochemical.

Table 3: Examples of Acetamide Derivatives in Agrochemicals

| Agrochemical Class | General Structure | Reference |

| Herbicides | 2-(5-Isoxazolyloxy)-acetamide derivatives | researchgate.net |

| Fungicides | Phenoxy acetamide derivatives | nih.gov |

Building Blocks for Surfactants and Dyes

The synthesis of dyes often involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. ajol.infoplantarchives.org While N-(1-methylene-2-oxopropyl)acetamide is not an aromatic amine, its derivatives could be designed to incorporate such functionalities. Furthermore, azo dyes containing an acetamide group have been synthesized and are used for dyeing hydrophobic materials. google.com

The structure of N-(1-methylene-2-oxopropyl)acetamide, containing both hydrophilic (amide, ketone) and potentially modifiable hydrophobic parts, suggests its derivatives could be engineered to have amphiphilic properties, making them suitable as precursors for surfactants.

Synthons for Heterocyclic Compounds

As a reactive α,β-unsaturated carbonyl compound, Acetamide, N-(1-methylene-2-oxopropyl)- possesses the structural motifs that are theoretically suitable for the synthesis of various heterocyclic systems. The presence of a Michael acceptor (the α,β-unsaturated ketone) and an amide functionality suggests its potential as a building block.

In principle, this compound could participate in cyclization reactions to form heterocycles such as pyridines and pyrimidines. For instance, the synthesis of pyridines often involves the condensation of α,β-unsaturated ketones with a nitrogen source. Similarly, pyrimidine (B1678525) synthesis can be achieved through the reaction of a three-carbon α,β-unsaturated unit with an amidine or urea (B33335) derivative. However, no specific literature has been found that documents the use of Acetamide, N-(1-methylene-2-oxopropyl)- as a direct synthon for these or other heterocyclic compounds.

Table 1: Theoretical Heterocyclic Synthesis Pathways

| Heterocycle | Potential Reactant(s) with N-(1-methylene-2-oxopropyl)acetamide | General Reaction Type |

| Pyridine (B92270) | Ammonia or primary amines | Hantzsch-like pyridine synthesis |

| Pyrimidine | Amidines, urea, thiourea | Biginelli-like reaction |

| Pyrrole (B145914) | α-Amino ketones or esters | Paal-Knorr pyrrole synthesis variant |

It is important to note that the data presented in Table 1 is based on general principles of heterocyclic synthesis and does not reflect documented experimental results for Acetamide, N-(1-methylene-2-oxopropyl)-.

Catalysis and Ligand Development

The application of Acetamide, N-(1-methylene-2-oxopropyl)- in the field of catalysis and ligand development is not documented in the available scientific literature. The molecule contains potential coordination sites, such as the amide and ketone oxygen atoms, as well as the nitrogen atom, which could theoretically chelate to a metal center. This could allow for its use as a ligand in transition metal catalysis.

However, there are no published studies detailing the synthesis of metal complexes with Acetamide, N-(1-methylene-2-oxopropyl)- as a ligand, nor are there reports of its use as a catalyst or in the development of new catalytic systems. The reactivity of the α,β-unsaturated system might also complicate its direct application as a stable ligand without undergoing undesirable side reactions under catalytic conditions.

Reagents and Probes in Analytical Chemistry

There is no evidence to suggest that Acetamide, N-(1-methylene-2-oxopropyl)- has been utilized as a reagent or probe in analytical chemistry. While α,β-unsaturated carbonyl compounds can sometimes be used as derivatizing agents for certain analytes or as components in chemical sensors, no such applications have been reported for this specific acetamide derivative. The development of analytical probes often requires specific photophysical or electrochemical properties, which have not been characterized for this compound.

Future Research Directions and Unexplored Avenues for N 1 Methylene 2 Oxopropyl Acetamide

Chemoenzymatic Synthesis and Biocatalysis Approaches

The pursuit of sustainable and efficient chemical synthesis has led to a growing interest in chemoenzymatic and biocatalytic methods. These approaches leverage the high selectivity and mild reaction conditions of enzymes to produce complex molecules with high purity. For N-(1-methylene-2-oxopropyl)acetamide, a key area of future research lies in developing novel chemoenzymatic pathways for its synthesis.

Key Research Objectives:

Enzyme Screening and Engineering: Identifying and engineering enzymes, such as ene-reductases or ammonia lyases, that can catalyze key steps in the synthesis of N-(1-methylene-2-oxopropyl)acetamide or its precursors. This could lead to more stereoselective and environmentally friendly synthetic routes.

Tandem Catalysis: Designing one-pot tandem reactions where enzymatic and chemical catalysts work in concert to streamline the synthesis process, reducing the need for intermediate purification steps and minimizing waste.

Biocatalytic Derivatization: Utilizing enzymes to create a library of derivatives of N-(1-methylene-2-oxopropyl)acetamide. This would enable the exploration of structure-activity relationships and the fine-tuning of its chemical and physical properties for specific applications.

| Potential Enzymatic Reaction | Enzyme Class | Potential Advantage |

| Asymmetric reduction of a ketone precursor | Oxidoreductase | High stereoselectivity |

| Amidation of a carboxylic acid precursor | Ligase | Mild reaction conditions |

| Hydrolysis of a nitrile precursor | Hydrolase | Green solvent (water) |

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis of N-(1-methylene-2-oxopropyl)acetamide represents a significant and largely unexplored research avenue.

Future research in this area could focus on:

Development of Continuous Synthesis Protocols: Designing and optimizing continuous flow processes for the synthesis of N-(1-methylene-2-oxopropyl)acetamide. This would involve the careful selection of reactors, catalysts, and purification techniques suitable for a continuous setup.

In-line Reaction Monitoring: Integrating real-time analytical techniques, such as infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC), into the flow system to monitor reaction progress and ensure consistent product quality.

Telescoped Synthesis: Creating a continuous process where multiple reaction steps are "telescoped" together without the isolation of intermediates, leading to a more efficient and atom-economical synthesis.

Exploration in Supramolecular Assemblies and Self-Assembled Systems

The unique structural features of N-(1-methylene-2-oxopropyl)acetamide, including its amide and ketone functionalities, suggest its potential as a building block for supramolecular assemblies. The ability of molecules to self-assemble into well-defined, ordered structures is a key area of research in materials science and nanotechnology.

Unexplored avenues in this domain include:

Hydrogen Bonding and Self-Assembly: Investigating the hydrogen bonding motifs of N-(1-methylene-2-oxopropyl)acetamide and its ability to form one-, two-, or three-dimensional supramolecular structures in the solid state or in solution.

Co-crystallization: Exploring the formation of co-crystals with other molecules to modify its physical properties, such as solubility and melting point.

Functional Materials: Investigating the potential of self-assembled structures of N-(1-methylene-2-oxopropyl)acetamide in the development of functional materials, such as gels, liquid crystals, or porous frameworks.

Development of Novel Characterization Techniques (e.g., Operando Spectroscopy)

A deeper understanding of the behavior of N-(1-methylene-2-oxopropyl)acetamide under various conditions requires the application of advanced characterization techniques. Operando spectroscopy, which allows for the real-time monitoring of a chemical system under reaction conditions, is a particularly promising avenue.

Future research directions could involve:

Operando Spectroscopic Studies: Utilizing techniques like operando Raman or IR spectroscopy to study the synthesis of N-(1-methylene-2-oxopropyl)acetamide in real-time, providing insights into reaction mechanisms and kinetics.

Advanced NMR Techniques: Employing solid-state NMR and two-dimensional NMR techniques to elucidate the structure and dynamics of N-(1-methylene-2-oxopropyl)acetamide in different environments, including in supramolecular assemblies.

Computational Modeling of Spectroscopic Data: Combining experimental spectroscopic data with theoretical calculations to gain a more detailed understanding of the molecule's electronic structure and vibrational modes.

Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.govspringernature.com Applying these computational tools to N-(1-methylene-2-oxopropyl)acetamide could significantly accelerate its development.

Key research areas include:

Property Prediction: Using ML models to predict the physicochemical and biological properties of N-(1-methylene-2-oxopropyl)acetamide and its derivatives. chemrxiv.orgnih.gov This can help to prioritize synthetic targets and guide experimental work.

De Novo Design: Employing generative AI models to design novel analogues of N-(1-methylene-2-oxopropyl)acetamide with optimized properties. researchgate.netmdpi.com These models can explore a vast chemical space to identify promising new structures.

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis tools to identify novel and efficient synthetic routes to N-(1-methylene-2-oxopropyl)acetamide.

| AI/ML Application | Potential Impact |

| QSAR Modeling | Prediction of biological activity |

| Generative Adversarial Networks (GANs) | Design of novel analogues |

| Natural Language Processing (NLP) for chemical literature | Extraction of synthesis information |

Q & A

Basic Questions

Q. What are the standard synthetic routes for Acetamide, N-(1-methylene-2-oxopropyl)-, and how are intermediates characterized?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, a related acetamide derivative was synthesized via acetylation of a morpholine intermediate using acetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base. The reaction is monitored by TLC, and purification involves gradient silica chromatography followed by recrystallization (e.g., from ethyl acetate) .

- Characterization : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry (e.g., δ 2.14 ppm for acetyl protons) .

- Mass spectrometry (ESI/APCI+) : To verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

- Elemental analysis : To validate purity.

Q. What safety precautions are critical when handling this compound?

- Toxicity Insights : Structurally related acetamides (e.g., N-(1-Methoxyfluoren-2-yl)acetamide) have shown carcinogenic potential in rodent studies (TDLo: 3300 mg/kg over 23 weeks) .

- Handling Protocol :

- Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ).

- Wear nitrile gloves and safety goggles; avoid direct skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Study : In a synthesis of a morpholine-linked acetamide, discrepancies in ¹H NMR integration ratios arose due to dynamic rotational isomerism. This was resolved by:

- Variable-temperature NMR to identify coalescence points.

- Computational modeling (DFT) to predict energetically favored conformers .

- Recommendation : Cross-validate with 2D NMR (COSY, HSQC) and high-resolution MS to distinguish isobaric fragments.

Q. What strategies optimize yield in multi-step syntheses of this acetamide?

- Optimization Framework :

- Stepwise reagent addition : For example, staggered addition of acetyl chloride and Na₂CO₃ in DCM reduces side reactions (e.g., over-acetylation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful water removal to avoid hydrolysis.

- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate condensation steps.

Q. How can the biological activity of this compound be systematically evaluated?

- Experimental Design :

- In vitro assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity .

- Target profiling : Screen against kinase or protease libraries to identify potential targets.

- ADME studies : Evaluate metabolic stability using liver microsomes and HPLC-MS/MS for metabolite identification .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

- Tools :

- Density Functional Theory (DFT) : To calculate electrophilic/nucleophilic sites (e.g., via Fukui indices).

- Molecular docking (AutoDock Vina) : To predict binding affinities for targets like cyclooxygenase-2 (COX-2) .

- ADMET predictors (SwissADME) : Estimate logP, bioavailability, and blood-brain barrier penetration .

Key Recommendations for Researchers

- Prioritize small-scale pilot reactions to optimize conditions before scaling.

- Use dual-column chromatography (e.g., silica + Sephadex) for challenging purifications.

- Collaborate with computational chemists to bridge synthetic and pharmacological data gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.